2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)
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Overview
Description
2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) is a chemical compound with the molecular formula C18H39NO3 It is characterized by the presence of an undecyloxy group attached to a propyl chain, which is further connected to an azanediyl group and two ethan-1-ol groups
Preparation Methods
The synthesis of 2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) involves several steps. One common synthetic route includes the reaction of 3-(undecyloxy)propylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) can be compared with similar compounds such as:
2,2’-{[3-(Undecyloxy)propyl]imino}diethanol: This compound has a similar structure but differs in the presence of an imino group instead of an azanediyl group.
2,2’-{[3-(Undecyloxy)propyl]imino}diethanol: Another similar compound with slight variations in the functional groups attached to the propyl chain.
Properties
CAS No. |
91374-48-0 |
---|---|
Molecular Formula |
C18H39NO3 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(3-undecoxypropyl)amino]ethanol |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-17-22-18-11-12-19(13-15-20)14-16-21/h20-21H,2-18H2,1H3 |
InChI Key |
CSXMKXGSWKXVEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOCCCN(CCO)CCO |
Origin of Product |
United States |
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